![molecular formula C14H10O5 B1599855 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid CAS No. 927676-33-3](/img/structure/B1599855.png)
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid
Overview
Description
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid, commonly known as 4-Carboxy-3-hydroxyphenylalanine (4-CHA), is a non-proteinogenic amino acid that is widely used in scientific research. It is a derivative of phenylalanine and is commonly found in various plant species. The compound has been extensively studied due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid: Scientific Research Applications
Synthesis of Porphyrin Derivatives: This compound may be used in the synthesis of porphyrin derivatives, which are important in research due to their photophysical properties. These derivatives can be characterized by various spectroscopy methods and have potential applications in fluorescence studies .
Cancer Diagnostics: Derivatives of this compound, such as meso-tetra (4-carboxyphenyl) porphyrin, are being developed for cancer diagnostics, indicating that the parent compound could have relevance in this field as well .
Metal-organic Framework (MOF) Sensors: The compound could be involved in the development of stable porphyrin-based MOF sensors for chemical and biological detection. MOFs with tetrakis (4-carboxyphenyl)-porphyrin ligands have been synthesized for this purpose .
Biomedical Applications: As part of MOFs, this compound could contribute to biomedical applications due to MOFs’ high porosity, large surface area, and nanoscale dimensions, which are beneficial for diagnostic and therapeutic purposes .
Porphyrin-Biomacromolecule Conjugates: The compound might be used to create porphyrin-biomacromolecule conjugates, which are useful in the synthesis and applications of biomaterials for various research fields .
Mechanism of Action
Target of Action
It has been found that similar compounds, such as tetrakis(4-carboxyphenyl)porphyrin (tcpp), have been used in the development of multifunctional nanoparticles for targeted chemotherapy and sonodynamic therapy of hepatocellular carcinoma .
Mode of Action
In the case of tcpp, it has been observed that it generates reactive oxygen species (ros) under ultrasound irradiation, which are toxic to tumor cells . This suggests that 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid might interact with its targets in a similar manner, leading to changes at the cellular level.
Biochemical Pathways
It has been suggested that similar compounds may be involved in the nitric oxide (no) and hydrogen peroxide (h2o2) mediated pathways . These pathways could potentially be affected by 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid, leading to downstream effects such as the generation of ROS.
Result of Action
Based on the observed effects of similar compounds, it can be hypothesized that this compound might induce cytotoxic effects in tumor cells through the generation of ros .
properties
IUPAC Name |
4-(4-carboxyphenyl)-3-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBTVMWOHPIRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467574 | |
Record name | 2-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid | |
CAS RN |
927676-33-3 | |
Record name | 2-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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